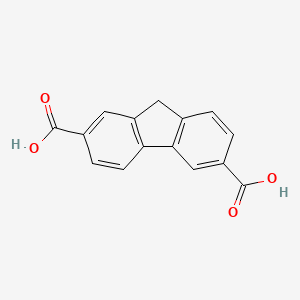
9H-fluorene-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluorene-2,6-dicarboxylic acid: is an organic compound with the molecular formula C15H10O4. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two carboxylic acid groups at the 2 and 6 positions of the fluorene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-2,6-dicarboxylic acid typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-2,6-dicarboxaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods: The process may be optimized for yield and purity through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form 9H-fluorene-2,6-dimethanol under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the 2 and 6 positions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acid groups under acidic or basic conditions.
Major Products:
Oxidation: 9-oxo-9H-fluorene-2,6-dicarboxylic acid.
Reduction: 9H-fluorene-2,6-dimethanol.
Substitution: Various substituted fluorene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 9H-fluorene-2,6-dicarboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of fluorene-based polymers and ligands for metal-organic frameworks (MOFs) .
Biology and Medicine: While specific biological and medicinal applications are limited, derivatives of fluorene compounds have been investigated for their potential use in drug development and as fluorescent probes .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and resins. Its unique structure imparts desirable properties such as thermal stability and rigidity to the resulting materials .
Mechanism of Action
The mechanism of action of 9H-fluorene-2,6-dicarboxylic acid is primarily related to its ability to participate in various chemical reactions. The carboxylic acid groups can form hydrogen bonds and interact with other molecules, influencing the compound’s reactivity and properties. In metal-organic frameworks, the compound acts as a ligand, coordinating with metal ions to form stable structures with specific functionalities .
Comparison with Similar Compounds
9H-fluorene-2,7-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 2 and 7 positions.
9-oxo-9H-fluorene-2,6-dicarboxylic acid: An oxidized derivative with a ketone group at the 9 position.
Pyrene-2,7-dicarboxylic acid: Another polycyclic aromatic compound with carboxylic acid groups at the 2 and 7 positions.
Uniqueness: The compound’s ability to form stable metal-organic frameworks and its use as a precursor in polymer synthesis highlight its distinct properties compared to similar compounds .
Properties
Molecular Formula |
C15H10O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
9H-fluorene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H10O4/c16-14(17)9-3-4-12-11(6-9)5-8-1-2-10(15(18)19)7-13(8)12/h1-4,6-7H,5H2,(H,16,17)(H,18,19) |
InChI Key |
KXIAWAGIHRYYML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















